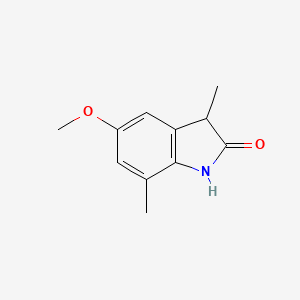

5-methoxy-3,7-dimethyl-2,3-dihydro-1H-indol-2-one

Description

5-Methoxy-3,7-dimethyl-2,3-dihydro-1H-indol-2-one is a substituted indolinone derivative featuring a methoxy group at position 5 and methyl groups at positions 3 and 7 of the indole core (Fig. 1). Its molecular formula is C₁₁H₁₃NO₂, with a monoisotopic mass of 191.094629 . This compound belongs to the class of 2,3-dihydro-1H-indol-2-ones, which are characterized by a partially saturated indole ring system.

Properties

IUPAC Name |

5-methoxy-3,7-dimethyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-6-4-8(14-3)5-9-7(2)11(13)12-10(6)9/h4-5,7H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKKDDGZPUYRAOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C(=CC(=C2)OC)C)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-3,7-dimethyl-2,3-dihydro-1H-indol-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-(5-methoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetonitrile with diazomethane in toluene, followed by refluxing . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3,7-dimethyl-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The choice of reagents and conditions depends on the desired reaction. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Synthesis of 5-Methoxy-3,7-Dimethyl-2,3-Dihydro-1H-Indol-2-One

The synthesis of this compound typically involves the reduction of corresponding indoles or isatin derivatives. Various methods have been developed to achieve this, including:

- Reduction of Isatin Derivatives : Utilizing boron hydrides for the selective reduction of functional groups in 2-oxindoles.

- N-Alkylation : This method introduces alkyl groups at specific positions on the indole ring to enhance biological activity .

Neuroprotective Properties

Research indicates that compounds in the 2,3-dihydroindole class exhibit neuroprotective and antioxidant properties. These effects are primarily attributed to their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress. Specifically:

- Melatonin Analogues : The structure of this compound is similar to melatonin, a hormone known for its neuroprotective effects. Studies have shown that derivatives can bind effectively to melatonin receptors (MT1 and MT2), enhancing their neuroprotective potential .

Antioxidant Activity

The compound has demonstrated significant antioxidant activity in various assays. This property is crucial for its application in preventing oxidative damage in biological systems and could have implications in treating neurodegenerative diseases .

Potential Uses in Medicine

Given its structural similarity to melatonin and its biological activities, this compound could be explored for:

- Sleep Disorders : As a melatonin analogue, it may help regulate sleep cycles.

- Neurodegenerative Diseases : Its neuroprotective properties suggest potential applications in conditions like Alzheimer's and Parkinson's disease.

- Antidepressant Effects : Some studies indicate that indole derivatives can exhibit antidepressant-like effects through modulation of serotonin receptors .

Case Studies

Several studies have examined the effects of this compound and related compounds:

Mechanism of Action

The mechanism of action of 5-methoxy-3,7-dimethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The biological and chemical properties of indolinones are highly dependent on substituent type and position. Below is a comparative analysis with similar compounds (Table 1):

Table 1: Structural and Molecular Comparison of Indolinone Derivatives

Note: Molecular weight for 324029-69-8 inferred from formula C₁₀H₁₀N₂O₂; lists conflicting data.

Key Observations:

- In contrast, 5-chloro and 5-fluoro derivatives exhibit electron-withdrawing effects, altering electronic properties and solubility .

- Steric Effects: Geminal dimethyl groups at position 3 (e.g., 74492-46-9) introduce steric hindrance, which may limit conformational flexibility compared to monosubstituted analogs .

- Functional Groups: The hydroxyimino group in 324029-69-8 introduces a reactive oxime moiety, which could serve as a site for further derivatization or hydrogen bonding .

Biological Activity

5-Methoxy-3,7-dimethyl-2,3-dihydro-1H-indol-2-one (CAS: 1368933-59-8) is an indole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N₁O₂ |

| Molar Mass | 191.23 g/mol |

| CAS Number | 1368933-59-8 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit the proliferation of various cancer cell lines. In a study evaluating its effects on colorectal cancer cell lines HCT116 and Caco-2, the compound demonstrated significant cytotoxicity with IC₅₀ values of 0.33 μM and 0.51 μM respectively . The compound was observed to induce cell cycle arrest in the G2/M phase and reduce mitochondrial membrane potential, leading to apoptosis in treated cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) against MRSA was reported to be as low as 0.98 μg/mL . This suggests its potential utility in treating infections caused by resistant bacterial strains.

The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary data suggest that it may exert its effects through the modulation of key signaling pathways involved in cell proliferation and apoptosis. Further research is needed to elucidate these pathways and confirm the compound's mechanism of action.

Case Study 1: Colorectal Cancer Inhibition

In a controlled laboratory setting, researchers treated HCT116 and Caco-2 cells with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers. Notably, at concentrations above 0.1 μM, significant morphological changes were observed in the cancer cells, indicating effective cytotoxicity .

Case Study 2: Antibacterial Efficacy Against MRSA

A study focusing on the antibacterial properties of the compound revealed its promising efficacy against MRSA. The compound was tested alongside standard antibiotics and showed superior activity with a MIC significantly lower than that of conventional treatments . This positions it as a potential candidate for further development into an antibacterial agent.

Q & A

Q. How can researchers optimize the synthesis of 5-methoxy-3,7-dimethyl-2,3-dihydro-1H-indol-2-one for high purity and yield?

- Methodological Answer : Synthesis optimization involves selecting appropriate starting materials (e.g., indole derivatives), catalysts (e.g., p-toluenesulfonic acid for cyclization), and reaction conditions (solvent polarity, temperature). For example, indol-2-one derivatives are synthesized via cyclization reactions using chlorinating agents (e.g., POCl₃) followed by catalytic reduction . Purification via column chromatography or recrystallization ensures high purity. Yield improvements may require iterative adjustments to stoichiometry, reaction time, and catalyst loading.

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry by analyzing chemical shifts and coupling constants .

- Mass Spectrometry (HR-ESI-MS) : Validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves 3D molecular geometry using software like SHELXL for refinement .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .

Q. What biological activities are associated with indol-2-one derivatives, and how can they guide research on this compound?

- Methodological Answer : Indol-2-ones exhibit antitubercular, anti-HIV, and antimicrobial activities. Researchers should design in vitro assays (e.g., enzyme inhibition, cytotoxicity) to evaluate specific targets. For example, substituent modifications (e.g., methoxy or methyl groups) can enhance bioactivity by altering lipophilicity or binding affinity . Comparative studies with analogs (e.g., 5-hydroxy-6-methoxyindole) help identify structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or binding mechanisms of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates molecular orbitals, charge distribution, and electrostatic potential to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzymes) to identify binding pockets and stability .

- Docking Studies : Tools like AutoDock Vina model ligand-receptor interactions, guiding experimental validation of inhibitory activity .

Q. What strategies resolve contradictions in reported biological activities of indol-2-one derivatives?

- Methodological Answer :

- Meta-Analysis : Compare datasets from independent studies to identify variables (e.g., assay conditions, cell lines) causing discrepancies.

- Isomer-Specific Studies : Use chiral chromatography to isolate enantiomers, as biological activity may vary between stereoisomers .

- Dose-Response Curves : Quantify EC₅₀/IC₅₀ values to differentiate true activity from assay artifacts .

Q. How can researchers design experiments to study the impact of substituent modification on SAR?

- Methodological Answer :

- Systematic Substituent Variation : Synthesize analogs with modified methoxy/methyl groups and compare activity profiles .

- Pharmacophore Mapping : Identify essential functional groups using 3D-QSAR models .

- Kinetic Studies : Measure enzyme inhibition constants (Kᵢ) to quantify substituent effects on binding .

Q. What experimental precautions are critical when handling hygroscopic or oxidation-prone derivatives of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.